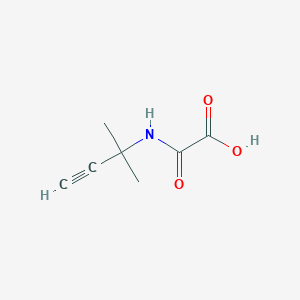

2-((2-Methylbut-3-yn-2-yl)amino)-2-oxoacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

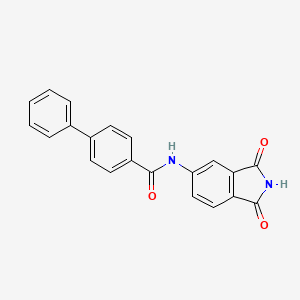

“2-((2-Methylbut-3-yn-2-yl)amino)-2-oxoacetic acid” is a complex organic compound. It contains multiple functional groups including a carboxylic acid (aliphatic), a secondary amine (aliphatic), and a triple bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the hydrolysis of 2-methylbut-3-yn-2-yl carbamate gave 4,4-dimethyl-5-methylidene-1,3-dioxolan-2-one, whereas 2-methylbut-3-yn-2-ol was converted under similar conditions to 3-hydroxy-3-methylbutan-2-one .

Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), and 1 hydroxyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol, have been reported. It has a molecular weight of 127.19, a melting point of 34-35°C, and is a liquid at room temperature .

Scientific Research Applications

Structural Characterization and Medicinal Applications

2-Amino-2-oxoacetic acid (oxamic acid) has been extensively studied for its medicinal properties. It acts as an inhibitor of lactic dehydrogenase (LDH), showing significant anticancer activity against nasopharyngeal carcinoma cells and potential as a drug for type 2 diabetes. Its structure, characterized by techniques like X-ray powder diffraction, FT-IR, NMR spectroscopy, and thermal TGA-DSC analysis, contributes to understanding its biological effects, including its antitumor and antidiabetic properties (Delgado et al., 2019).

Synthesis and Properties of Derivatives

Research into the synthesis and properties of derivatives of 2-oxoacetic acid derivatives has revealed their potential for biologically active compounds. These include derivatives of 2-oxoindoline, related to well-known amino acids and synthetic drugs, exhibiting high nootropic activity (Altukhov, 2014).

Chemical Synthesis and Crystal Structures

The compound has also been involved in studies related to chemical synthesis processes and crystal structure analysis. The synthesis of various derivatives and their structural characterization through X-ray crystallography provide insights into the molecular and crystal packing structures, contributing to the understanding of their chemical behavior and potential applications (Ravikumar et al., 2015).

Novel Synthesis Methods

Innovative synthesis methods for various derivatives of 2-oxoacetic acid have been developed, demonstrating the flexibility and diversity in approaching the synthesis of this compound. These methods can contribute to the production of a wide range of compounds with potential pharmaceutical and industrial applications (Pan et al., 2013).

Safety And Hazards

properties

IUPAC Name |

2-(2-methylbut-3-yn-2-ylamino)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4-7(2,3)8-5(9)6(10)11/h1H,2-3H3,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGHUDXOSOHBLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Methylbut-3-yn-2-yl)amino)-2-oxoacetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2414758.png)

![(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2414759.png)

![3-{2-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2414760.png)

![(2Z)-6-[(2-methylprop-2-en-1-yl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2414764.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2414766.png)

![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]prop-2-enamide](/img/structure/B2414770.png)

![4-chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2414774.png)

![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyridine-3-sulfonamide](/img/structure/B2414775.png)